

In-Depth Technical Guide to Compounds with Molecular Formula C₂₀H₁₉NO

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-2-Amino-1,1,2-triphenylethanol

Cat. No.: B152254

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of compounds possessing the molecular formula C₂₀H₁₉NO. This document details the physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities of representative compounds, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and materials science.

Introduction to C₂₀H₁₉NO Isomers

The molecular formula C₂₀H₁₉NO encompasses a diverse range of isomeric structures, each with unique chemical and biological properties. Among the known compounds, several classes are of significant interest, including N-aryl naphthamides and various substituted amine derivatives. This guide will focus on a selection of these isomers to provide a detailed characterization.

Physicochemical and Spectroscopic Characterization

A critical aspect of chemical research is the unambiguous identification and characterization of synthesized or isolated compounds. This section provides a summary of the key physicochemical and spectroscopic data for selected C₂₀H₁₉NO isomers.

N-mesityl-1-naphthamide

- Chemical Structure:
- CAS Number: 443662-65-5
- Molecular Weight: 289.37 g/mol

Table 1: Physicochemical and Spectroscopic Data for N-mesityl-1-naphthamide

Property	Value	Reference
Physical State	Solid	
Melting Point	Not available in searched literature	
Boiling Point	Not available in searched literature	
^1H NMR (CDCl_3)	Predicted values, require experimental verification	
^{13}C NMR (CDCl_3)	Predicted values, require experimental verification	
IR (KBr, cm^{-1})	Characteristic peaks expected for C=O (amide I), N-H (amide II), C-H (aromatic and aliphatic)	
Mass Spectrum (m/z)	Expected molecular ion peak at $[\text{M}]^+$ or $[\text{M}+\text{H}]^+$	

3-(Dibenzylamino)phenol

- Chemical Structure:
- CAS Number: 5859-53-0
- Molecular Weight: 289.37 g/mol

Table 2: Physicochemical and Spectroscopic Data for 3-(Dibenzylamino)phenol

Property	Value	Reference
Physical State	Solid	
Melting Point	Not available in searched literature	
Boiling Point	Not available in searched literature	
¹ H NMR (CDCl ₃)	Characteristic peaks for aromatic protons, benzylic CH ₂ protons, and phenolic OH proton	
¹³ C NMR (CDCl ₃)	Characteristic peaks for aromatic carbons and benzylic carbons	
IR (KBr, cm ⁻¹)	Characteristic peaks expected for O-H (phenol), C-N (amine), C-H (aromatic and aliphatic)	
Mass Spectrum (m/z)	Expected molecular ion peak at [M] ⁺	

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. This section outlines the general synthesis procedures for classes of compounds related to the C₂₀H₁₉NO formula.

General Synthesis of N-Aryl Naphthamides

N-aryl naphthamides can be synthesized through the amidation of a naphthoyl chloride with a substituted aniline.

Protocol:

- Preparation of Naphthoyl Chloride: To a solution of 1-naphthoic acid in a suitable solvent (e.g., thionyl chloride or oxalyl chloride), add a catalytic amount of dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases. The excess reagent is then removed under reduced pressure to yield the crude naphthoyl chloride.
- Amidation Reaction: The crude naphthoyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran). To this solution, the desired aryl amine (e.g., mesitylamine) and a non-nucleophilic base (e.g., triethylamine or pyridine) are added. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
- Work-up and Purification: The reaction mixture is washed sequentially with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo. The resulting crude product is purified by recrystallization or column chromatography on silica gel.

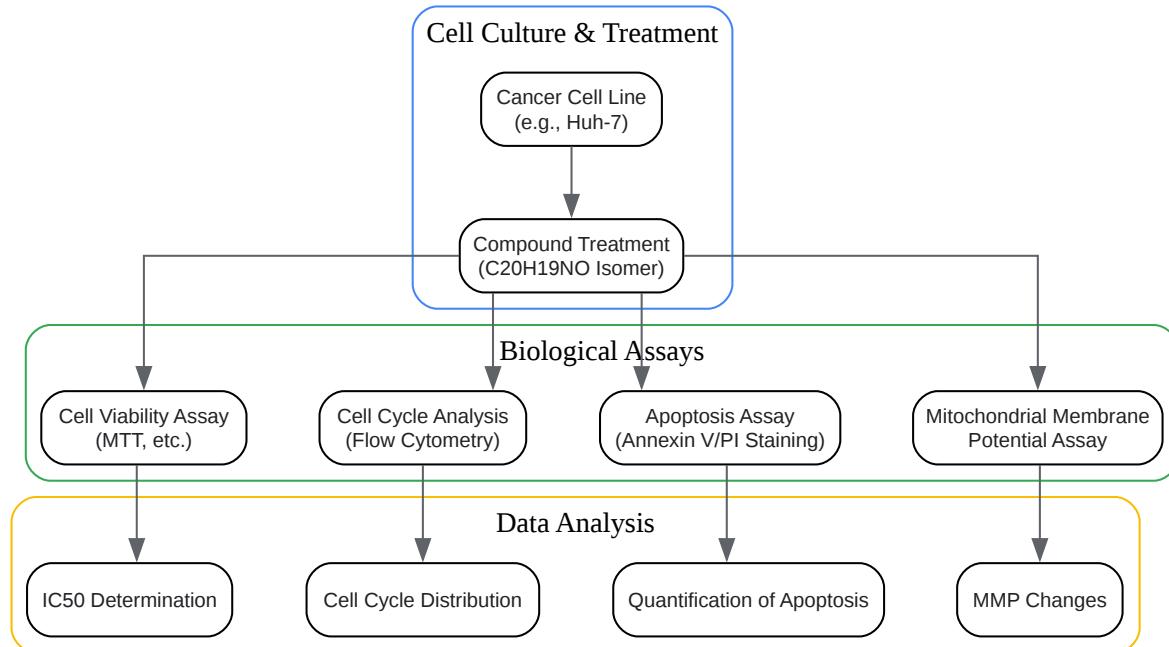
Synthesis of 3-(Dibenzylamino)phenol

This compound can be prepared by the N-alkylation of 3-aminophenol with benzyl bromide.

Protocol:

- Reaction Setup: In a round-bottom flask, dissolve 3-aminophenol in a suitable polar aprotic solvent such as DMF or acetonitrile.
- Addition of Reagents: Add a base, such as potassium carbonate or sodium hydride, to the solution to deprotonate the amino and hydroxyl groups. Subsequently, add benzyl bromide dropwise to the reaction mixture.
- Reaction Conditions: The reaction is typically stirred at an elevated temperature to facilitate the alkylation process. The progress of the reaction is monitored by TLC.
- Work-up and Purification: After completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

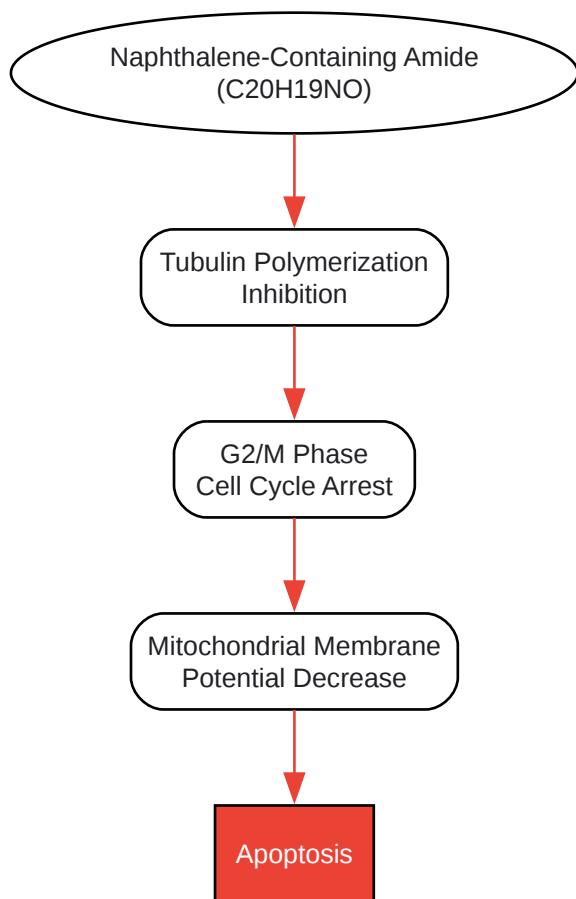
Biological Activity and Signaling Pathways


While specific biological data for many $C_{20}H_{19}NO$ isomers is limited in the public domain, related structural motifs, such as the naphthamide core, have been investigated for their therapeutic potential.

Anticancer Potential of Naphthalene-Containing Amides

Naphthalene-containing enamides have demonstrated potential as anticancer agents. Studies have shown that certain derivatives can induce apoptosis in cancer cells. For instance, some naphthalene-enamide analogs have been found to arrest the cell cycle at the G2/M phase in Huh-7 hepatocellular carcinoma cells. This is often associated with the inhibition of tubulin polymerization, a critical process for cell division.

The proposed mechanism involves the induction of the intrinsic apoptotic pathway, which is characterized by a decrease in the mitochondrial membrane potential. This disruption of mitochondrial function leads to the release of pro-apoptotic factors and the activation of caspases, ultimately resulting in programmed cell death.


Diagram 1: General Experimental Workflow for Assessing Anticancer Activity

[Click to download full resolution via product page](#)

Caption: Workflow for evaluating the in vitro anticancer effects.

Diagram 2: Proposed Apoptotic Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Potential mechanism of anticancer action.

Conclusion

The molecular formula C₂₀H₁₉NO represents a rich chemical space with significant potential for the discovery of novel compounds with valuable biological activities. This guide has provided a foundational overview of the characterization and synthesis of representative isomers. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this class of compounds. The detailed experimental protocols and compiled data herein serve as a valuable starting point for such endeavors. It is crucial for researchers to perform thorough experimental verification of all properties for any newly synthesized or studied compound.

- To cite this document: BenchChem. [In-Depth Technical Guide to Compounds with Molecular Formula C₂₀H₁₉NO]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b152254#molecular-formula-c20h19no-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com